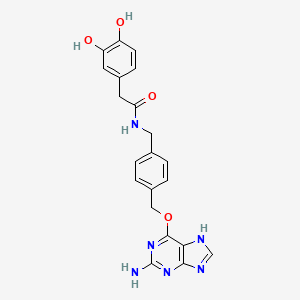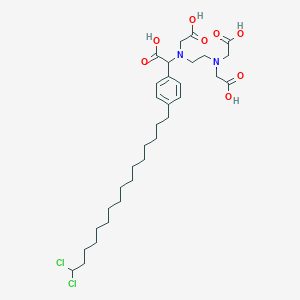
1,4-Benzenediacetyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediacetyl dichloride is an organic compound with the molecular formula C10H8Cl2O2. It is a derivative of benzene, where two acetyl chloride groups are attached to the 1 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Benzenediacetyl dichloride can be synthesized through several methods. One common method involves the reaction of 1,4-benzenediacetic acid with thionyl chloride. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of the desired dichloride compound .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Benzenediacetyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze to form 1,4-benzenediacetic acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions:
Thionyl Chloride: Used in the synthesis of the compound.
Nucleophiles: Such as amines, alcohols, and thiols, which can replace the chlorine atoms.
Solvents: Toluene and chloroform are commonly used solvents in these reactions.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acids: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
1,4-Benzenediacetyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1,4-benzenediacetyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various chemical synthesis processes .
Similar Compounds:
1,4-Benzenediacetic Acid: The precursor to this compound.
1,4-Benzenedicarboxylic Acid: Another related compound with carboxylic acid groups instead of acetyl chloride groups.
Uniqueness: this compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and condensation reactions makes it a valuable intermediate in organic chemistry .
Propriétés
Formule moléculaire |
C32H50Cl2N2O8 |
|---|---|
Poids moléculaire |
661.6 g/mol |
Nom IUPAC |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-2-[4-(16,16-dichlorohexadecyl)phenyl]acetic acid |
InChI |
InChI=1S/C32H50Cl2N2O8/c33-27(34)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-25-16-18-26(19-17-25)31(32(43)44)36(24-30(41)42)21-20-35(22-28(37)38)23-29(39)40/h16-19,27,31H,1-15,20-24H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
Clé InChI |
HJEJALFRBFBDPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCCCCCCCCCCCCC(Cl)Cl)C(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





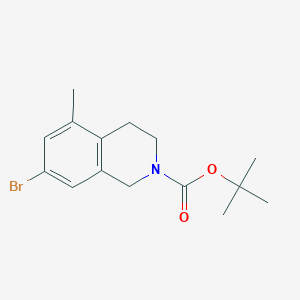
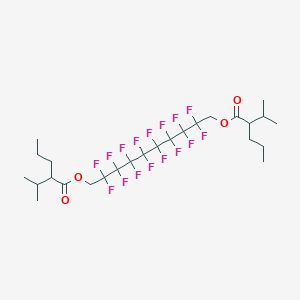
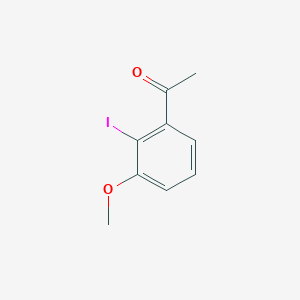
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
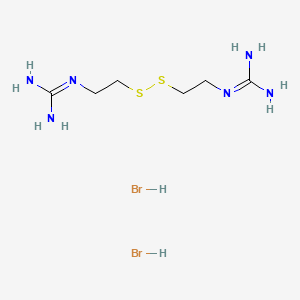
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)

